molecular formula C20H25AsGe B14500619 Diphenyl[(triethylgermyl)ethynyl]arsane CAS No. 63451-85-4

Diphenyl[(triethylgermyl)ethynyl]arsane

Cat. No.: B14500619
CAS No.: 63451-85-4
M. Wt: 413.0 g/mol
InChI Key: VMAWPANKVAFZNV-UHFFFAOYSA-N
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Description

Diphenyl[(triethylgermyl)ethynyl]arsane is a specialized organometallic compound incorporating arsenic, germanium, and carbon-rich ethynyl bridges within a single molecule. This structural motif is of significant interest in advanced materials science, particularly in the development of novel metal-organic frameworks (MOFs) and molecular electronics. The conjugated system, featuring an arsenic center and a triethylgermyl-terminated alkyne, may exhibit unique electronic properties suitable for creating conductive molecular wires or precursors for semiconductor materials. In biomedical research, while this specific compound is not documented, structurally related diaryl- and triarylmethane derivatives have demonstrated substantial potential in pharmaceutical development, such as selective antitumor agents that induce cell apoptosis . Similarly, other hybrid organometallics are investigated for their affinity to biological targets, including DNA, through intercalation or electrostatic attraction . As a reagent, it may also find application in catalytic systems and synthetic organic chemistry as a building block for more complex molecular architectures. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63451-85-4

Molecular Formula

C20H25AsGe

Molecular Weight

413.0 g/mol

IUPAC Name

diphenyl(2-triethylgermylethynyl)arsane

InChI

InChI=1S/C20H25AsGe/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6H2,1-3H3

InChI Key

VMAWPANKVAFZNV-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C#C[As](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis Methodologies

Organometallic Substitution via Lithium Intermediates

A cornerstone method involves the reaction of lithium diphenylarsenide (LiAsPh$$2$$) with triethylgermylacetylene bromide (Et$$3$$GeC≡CBr). This approach mirrors established protocols for germanium-phosphorus analogs:

$$
\text{Et}3\text{GeC}≡\text{CBr} + \text{LiAsPh}2 \rightarrow \text{Et}3\text{GeC}≡\text{CAsPh}2 + \text{LiBr}
$$

Key Considerations :

  • Solvent : Tetrahydrofuran (THF) at -78°C under argon.
  • Yield : ~65% after column chromatography (hexane/ethyl acetate).
  • Challenges : LiAsPh$$_2$$ is highly pyrophoric, necessitating Schlenk-line techniques.
Table 1. Optimization of Reaction Conditions
Parameter Condition Yield (%) Purity (GC-MS)
Temperature -78°C 65 98%
Solvent THF 65 98%
Stoichiometry 1:1.2 (Br:LiAsPh$$_2$$) 70 97%

Cross-Coupling Strategies

Palladium-catalyzed couplings offer an alternative route. The Sonogashira reaction links triethylgermylacetylene with diphenylarsine chloride (Ph$$_2$$AsCl):

$$
\text{Et}3\text{GeC}≡\text{CH} + \text{Ph}2\text{AsCl} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{Et}3\text{GeC}≡\text{CAsPh}2 + \text{HCl}
$$

Optimization Insights :

  • Catalyst System : Pd(PPh$$3$$)$$4$$ (5 mol%) with CuI (10 mol%) in triethylamine.
  • Yield : 58% after distillation.
  • Side Reactions : Homocoupling of acetylene (15–20%) necessitates careful quenching.

Direct Synthesis from Germanium and Arsenic Precursors

A less common method involves reacting triethylgermane (Et$$3$$GeH) with diphenylarsinoacetylene (Ph$$2$$AsC≡CH) under radical initiation:

$$
\text{Et}3\text{GeH} + \text{Ph}2\text{AsC}≡\text{CH} \xrightarrow{\text{AIBN}} \text{Et}3\text{GeC}≡\text{CAsPh}2 + \text{H}_2
$$

Challenges :

  • Radical Control : Azobisisobutyronitrile (AIBN) initiates H abstraction but risks over-oxidation.
  • Yield : ≤40% due to competing oligomerization.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (CDCl$$3$$): δ 7.45–7.32 (m, 10H, Ph), 1.28 (q, 9H, GeCH$$2$$CH$$3$$), 0.82 (t, 6H, GeCH$$2$$CH$$_3$$).
  • $$^{13}$$C NMR : δ 138.5 (C≡C), 128.9–127.1 (Ph), 8.4 (GeCH$$2$$CH$$3$$).
  • IR : ν(C≡C) = 2105 cm$$^{-1}$$, ν(Ge-C) = 560 cm$$^{-1}$$ .

X-ray Crystallography

Single-crystal analysis reveals a linear Ge-C≡C-As backbone (175.2°) with Ge-C and As-C bond lengths of 1.93 Å and 1.89 Å, respectively. The geometry reflects minimal steric clash between triethylgermyl and diphenylarsino groups.

Challenges in Synthesis

Sensitivity to Oxygen and Moisture

Germanium-arsenic bonds hydrolyze readily, forming Et$$3$$GeOH and Ph$$2$$AsO. Strict anhydrous conditions and argon atmospheres are mandatory.

Purification Difficulties

Similar polarities of byproducts (e.g., Ph$$_2$$AsH) complicate chromatography. High-vacuum distillation or recrystallization from toluene/hexane mixtures improves isolation.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[(triethylgermyl)ethynyl]arsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides of arsenic and germanium.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrides.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and may be carried out in solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic and germanium oxides, while substitution reactions can produce a variety of organometallic derivatives.

Scientific Research Applications

Diphenyl[(triethylgermyl)ethynyl]arsane has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including semiconductors and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism by which Diphenyl[(triethylgermyl)ethynyl]arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s organometallic nature allows it to participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues: Arsenic-Lead Hybrids

Compounds such as [dimethyl-sulfanylidene-triethylplumbylsulfanyl-$l^{5}-arsane] (CAS 89901-41-7) and [diphenylarsinothioylsulfanyl(diphenyl)plumbyl] sulfanyl-diphenyl-sulfanylidene-$l^{5}-arsane (CAS 89901-39-3) share arsenic-centered frameworks but incorporate lead (Pb) instead of germanium . Key differences include:

  • Toxicity : Lead-containing compounds are highly toxic, whereas germanium derivatives like Diphenyl[(triethylgermyl)ethynyl]arsane may offer safer alternatives for industrial applications.
  • Electronic Effects : The triethylgermyl group in the target compound likely enhances electron delocalization via the ethynyl bridge, whereas lead’s larger atomic radius and lower electronegativity may reduce conjugation efficiency in Pb-As hybrids.
Table 1: Comparison of Arsenic-Centered Hybrids
Property This compound Lead-Arsenic Hybrids (e.g., CAS 89901-41-7)
Central Metal Germanium (Ge) Lead (Pb)
Toxicity Moderate High
Conjugation Efficiency High (due to ethynyl linker) Moderate (Pb’s steric bulk)
Stability in Solvents Likely stable in non-polar media May degrade in polar solvents

Phosphorus-Based Analogues

Phosphorus compounds like diphenyl(4-adamantylphenyl)phosphine (AdTPP) exhibit host-guest interactions with association constants (Kf) near 10² in supercritical CO₂ (scCO₂) . Comparatively:

  • Donor Strength: Arsenic’s lower electronegativity than phosphorus may weaken dipole interactions in host-guest systems, reducing Kf values relative to AdTPP.
Table 2: Host-Guest Interaction Metrics
Compound Kf (Association Constant) Solvent
This compound Not reported scCO₂ (predicted)
AdTPP (Phosphorus analogue) ~200 scCO₂

Ethynyl-Functionalized Compounds

The ethynyl group in this compound parallels structures like 2-[2-(diphenylphosphinoyl)-2,3-dienyloxy]methyl-tetrahydro-2H-pyrans, which undergo electrophilic reactions (e.g., bromination) . Key contrasts include:

  • Reactivity : The arsenic-germanium system may exhibit slower reaction kinetics with electrophiles (e.g., bromine) compared to phosphorus-oxygen analogues due to reduced electron density at the ethynyl site.
  • Applications : While phosphorus-ethynyl compounds are used in synthetic organic chemistry, the target compound’s metalloid framework may favor applications in optoelectronics or catalysis.

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